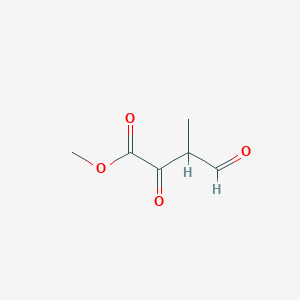

Methyl 3-methyl-2,4-dioxobutanoate

Description

Structural Classification and Significance within the Family of β-Dioxo Esters

In organic chemistry, dicarbonyls are molecules that contain two carbonyl (C=O) groups. wikipedia.org They are broadly classified based on the relative positions of these groups, which significantly influences their chemical reactivity. wikipedia.org The main classifications include 1,2- (α), 1,3- (β), and 1,4- (γ) dicarbonyls. wikipedia.org

The compound Methyl 3-methyl-2,4-dioxobutanoate, with the CAS Number 1547268-68-7, presents a unique structural array. sigmaaldrich.com Based on IUPAC nomenclature, the butanoate backbone consists of a four-carbon chain where the ester carbon is designated C-1. lecturio.commsu.edu The "2,4-dioxo" designation indicates that carbonyl groups are located at the C-2 and C-4 positions, while a methyl group is substituted at C-3. This arrangement results in the structure: CH₃-C(O)-CH(CH₃)-C(O)-COOCH₃.

This structure contains several key features:

An α-keto ester moiety (carbonyls at C-1 and C-2).

A γ-keto ester moiety (carbonyls at C-1 and C-4).

A 1,3-dicarbonyl (or β-dicarbonyl) relationship between the two ketone groups (at C-2 and C-4, separated by the C-3 carbon). vpscience.org

While the outline refers to the family of β-dioxo esters, it is more precise to classify this compound as an α,γ-diketo ester . The term β-keto ester typically describes a 1,3-keto-ester system. wikipedia.orglibretexts.org The significance of this compound lies in the combined reactivity of these functional groupings. The presence of two ketone groups and an ester function provides multiple sites for nucleophilic attack and enolization, making it a highly versatile precursor for constructing complex molecular architectures. The acidic proton at C-3, situated between two carbonyl groups, is a key feature of 1,3-dicarbonyl systems, enabling a wide range of alkylation and condensation reactions. libretexts.orglibretexts.org

| Dicarbonyl Classification | Structural Feature | Example |

|---|---|---|

| 1,2-Dicarbonyl (α-Dicarbonyl) | Carbonyl groups are adjacent. | Diacetyl (2,3-Butanedione) wikipedia.org |

| 1,3-Dicarbonyl (β-Dicarbonyl) | Carbonyl groups are separated by one carbon atom. | Acetylacetone (2,4-Pentanedione) wikipedia.org |

| 1,4-Dicarbonyl (γ-Dicarbonyl) | Carbonyl groups are separated by two carbon atoms. | Succinaldehyde (Butanedial) wikipedia.org |

Historical Context and Evolution of Research on Dicarbonyl Compounds in Organic Synthesis

The study of dicarbonyl compounds is foundational to modern organic chemistry, with roots stretching back to the 19th century. A pivotal moment was the discovery of the Claisen condensation by Rainer Ludwig Claisen in 1887. wikipedia.orglibretexts.orgnumberanalytics.com This reaction, which involves the base-catalyzed condensation of two ester molecules to form a β-keto ester, became a cornerstone for carbon-carbon bond formation. numberanalytics.comnumberanalytics.com The synthesis of ethyl acetoacetate (B1235776), a classic β-keto ester, via this method showcased the immense synthetic utility of this class of compounds. vpscience.org

Early research quickly recognized the unique property of the "active methylene (B1212753) group"—the CH₂ group flanked by two electron-withdrawing carbonyls. vpscience.org The enhanced acidity of the α-protons on this carbon allows for easy formation of a resonance-stabilized enolate anion. libretexts.org This discovery unlocked a vast field of synthetic possibilities, as these enolates could act as potent nucleophiles in alkylation and acylation reactions, a strategy known as the malonic ester synthesis and the acetoacetic ester synthesis. libretexts.org

Throughout the 20th century, the scope of dicarbonyl chemistry expanded dramatically. The Claisen-Schmidt condensation, reported independently by Claisen and J. G. Schmidt in 1880-81, demonstrated the reaction between an aldehyde or ketone with an aromatic carbonyl compound lacking an α-hydrogen, further broadening the synthetic toolkit. wikipedia.org Reactions like the Dieckmann condensation (an intramolecular Claisen condensation) enabled the synthesis of cyclic β-keto esters, which are crucial intermediates for natural product synthesis. wikipedia.orglibretexts.org The versatility of dicarbonyl compounds was further highlighted by their use as precursors for heterocyclic compounds like pyrimidines and pyrazoles. wikipedia.orgrsc.org

Contemporary Research Landscape and Unexplored Paradigms for Substituted Dioxobutanoates

The fundamental reactivity of dicarbonyl compounds continues to be exploited in contemporary organic synthesis, albeit with far more sophisticated tools and objectives. Modern research focuses on developing highly selective and efficient catalytic methods for the synthesis and transformation of dicarbonyl compounds, including complex substituted dioxobutanoates.

Current Research Focus:

Catalytic Asymmetric Synthesis: A major frontier is the development of catalytic, enantioselective methods to produce chiral molecules. While classic syntheses often result in racemic mixtures, modern approaches use chiral catalysts (metal-based or organocatalysts) to control stereochemistry. For instance, recent work has focused on the catalytic, enantioselective synthesis of 1,4-dicarbonyl compounds through strategies that invert the polarity (Umpolung) of one of the carbonyl α-positions. acs.org

Novel Synthetic Methods: Chemists are continuously developing new ways to construct the dicarbonyl framework. Gold-catalyzed hydration of alkynoates has emerged as an efficient, atom-economical method for synthesizing γ-keto esters. nih.gov Other modern methods include palladium-catalyzed α-ketoesterification and the use of zinc carbenoids for chain extension of β-dicarbonyl substrates to form γ-keto esters. nih.govresearchgate.net

Complex Molecule Synthesis: Substituted dioxobutanoates and other γ-dicarbonyls are valuable precursors for bioactive molecules. They serve as key building blocks for γ-lactones and γ-lactams, which are common structural motifs in pharmaceuticals with anticancer and antiviral activities. acs.org Their ability to undergo intramolecular cyclizations and multicomponent reactions makes them powerful intermediates in the total synthesis of natural products.

Unexplored Paradigms:

Photocatalysis and Electrochemistry: The application of light- or electricity-driven reactions to dicarbonyl chemistry is a promising, yet not fully explored, avenue. These methods could offer new reaction pathways under mild conditions, potentially enabling transformations that are difficult to achieve with traditional thermal methods.

Biocatalysis and Flow Chemistry: The use of enzymes for the stereoselective synthesis of dicarbonyl compounds is gaining traction. researchgate.net Integrating these biocatalytic steps into continuous flow reactor systems could enable more sustainable and scalable production of complex chiral building blocks. google.com

Materials Science Applications: While well-established in organic synthesis, the potential of polycarbonyl compounds like substituted dioxobutanoates in materials science is less developed. Their ability to act as ligands for metal complexes or as monomers for novel polymers presents an area ripe for investigation. For example, polymers of carbon monoxide itself form high-energy-density materials. wikipedia.org

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈O₄ |

| Molecular Weight | 144.12 g/mol |

| CAS Number | 1547268-68-7 sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C6H8O4 |

|---|---|

Molecular Weight |

144.12 g/mol |

IUPAC Name |

methyl 3-methyl-2,4-dioxobutanoate |

InChI |

InChI=1S/C6H8O4/c1-4(3-7)5(8)6(9)10-2/h3-4H,1-2H3 |

InChI Key |

IRNUSAAJYXMNFW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=O)C(=O)C(=O)OC |

Origin of Product |

United States |

Strategic Synthetic Methodologies for Methyl 3 Methyl 2,4 Dioxobutanoate and Analogues

De Novo Construction Approaches

De novo synthesis offers the flexibility to introduce a wide range of structural diversity. Key methods include multi-component reactions, functional group interconversions, and the development of asymmetric routes to access chiral derivatives.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of each starting material. nih.gov This approach is advantageous for its step economy and the ability to generate molecular complexity rapidly. nih.gov For the synthesis of β-keto ester frameworks, several MCRs are particularly relevant.

One such example is the Hantzsch dihydropyridine (B1217469) synthesis, a pseudo four-component reaction involving an aldehyde, two equivalents of a β-keto ester, and ammonia. nih.gov While this reaction classically leads to dihydropyridines, the underlying principles of Knoevenagel condensation and Michael addition are fundamental to C-C bond formation in β-keto ester systems. nih.gov

More directly applicable to the synthesis of complex acyclic structures are reactions like the Ugi and Passerini reactions. nih.gov The Ugi three-component reaction (U-3CR) combines a carbonyl compound, an amine, and an isocyanide to produce an α-aminoamide. nih.gov Although not directly yielding a β-keto ester, variations and subsequent transformations of the products can lead to related structures.

Recent advancements have also seen the development of novel MCRs. For instance, a B(C6F5)3-catalyzed four-component reaction of 2,3-diketoesters, amines, allenes, and nucleophiles has been reported to produce 2α-functionalized pyrroles, demonstrating the incorporation of diketoester moieties in MCRs. acs.org Another approach involves a TfOH-catalyzed reaction of an aldehyde, ketone, and nitrile to form β-acylamino ketones, which are structurally related to β-keto esters. organic-chemistry.org

Table 1: Examples of Multi-Component Reactions for the Synthesis of Heterocyclic and Acyclic Scaffolds

| Reaction Name | Components | Product Type | Catalyst | Reference |

|---|---|---|---|---|

| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2x β-keto ester, Ammonia | Dihydropyridine | None (thermal) | nih.gov |

| Ugi Three-Component Reaction | Carbonyl, Amine, Isocyanide | α-Aminoamide | Acid catalyst | nih.gov |

| B(C6F5)3-Catalyzed 4CR | 2,3-Diketoester, Amine, Allene, Nucleophile | 2α-Functionalized Pyrrole (B145914) | B(C6F5)3 | acs.org |

| TfOH-Catalyzed Tandem Reaction | Aldehyde, Ketone, Nitrile | β-Acylamino Ketone | TfOH | organic-chemistry.org |

| Petasis Three-Component Reaction | Aldehyde, Amine, Boronic Acid | Multifunctional Template | None | nih.gov |

The synthesis of methyl 3-methyl-2,4-dioxobutanoate can also be achieved through the selective modification of precursor molecules. A plausible retrosynthetic analysis suggests that the target molecule can be derived from simpler starting materials such as α-keto isocaproate. researchgate.net

One potential pathway involves the oxidation of 3-methylbutanal. researchgate.net Another established route is the oxidative decarboxylation of α-keto isocaproate (KICA) to form 3-methylbutanoic acid, a key intermediate. researchgate.net

The synthesis of β-keto esters from ketones is a fundamental transformation. A general method involves the reaction of a ketone with ethyl chloroformate in the presence of a base. nih.gov This approach has been shown to be compatible with various functional groups, including alkyl halides and protecting groups like Boc and Cbz. nih.gov Alternatively, the reaction of ketones with dimethyl or ethyl carbonate in the presence of strong bases can also yield β-keto esters, though this method may require longer reaction times and excess reagents. nih.gov

For the introduction of the methyl group at the 3-position, a common strategy is the alkylation of a β-keto ester enolate. aklectures.com Treating the β-keto ester with a suitable base, such as an alkoxide, generates the enolate, which can then react with an alkyl halide in an SN2 fashion to introduce the desired alkyl group. aklectures.com

The development of asymmetric synthetic methods is crucial for accessing optically active derivatives of this compound. This can be achieved through the use of chiral auxiliaries, chiral reagents, or chiral catalysts. youtube.comyoutube.com

A chiral auxiliary is an optically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. youtube.com For example, an achiral substrate like pyruvic acid can be reacted with a chiral alcohol, such as menthol, to form a chiral keto-ester. youtube.com Nucleophilic addition to the carbonyl group of this chiral keto-ester, for instance with a Grignard reagent, proceeds with a high degree of stereocontrol. youtube.com The chiral auxiliary can then be cleaved to yield the optically active product. youtube.com The Evans aldol (B89426) reaction is another powerful method that utilizes chiral oxazolidinone auxiliaries to achieve highly diastereoselective aldol additions. youtube.com

The use of chiral catalysts is often a more atom-economical approach. youtube.com For instance, Sharpless asymmetric epoxidation utilizes a chiral titanium complex to achieve the enantioselective epoxidation of allylic alcohols. youtube.com While not directly applicable to the synthesis of the target molecule, the principle of using a small amount of a chiral catalyst to induce asymmetry is a key strategy in modern organic synthesis. youtube.com

Stereoselective reductions of β-keto esters are another important route to chiral derivatives. Biocatalytic reductions using enzymes, such as reductases from baker's yeast (Saccharomyces cerevisiae), have been shown to be highly effective in producing optically pure α-chloro-β-hydroxy esters from the corresponding α-chloro-β-keto esters. nih.gov By screening a panel of enzymes, it is often possible to obtain different diastereomers with high enantiomeric excess. nih.gov

Table 2: Strategies for Asymmetric Synthesis of β-Keto Ester Derivatives

| Strategy | Description | Example | Reference |

|---|---|---|---|

| Chiral Auxiliary | A temporary chiral group directs the stereochemistry of a reaction. | Evans aldol reaction with chiral oxazolidinones. | youtube.com |

| Chiral Reagent | An optically active reagent transfers chirality to the substrate. | Asymmetric reduction of a ketone using a chiral hydride reagent. | youtube.com |

| Chiral Catalyst | A small amount of a chiral catalyst promotes the formation of one enantiomer over the other. | Sharpless asymmetric epoxidation of allylic alcohols. | youtube.com |

| Biocatalysis | Enzymes are used to catalyze stereoselective transformations. | Reduction of β-keto esters using yeast reductases. | nih.gov |

Targeted Derivatization and Scaffold Modification

Once the basic scaffold of this compound or a related analogue is in hand, further modifications can be made to fine-tune its properties.

The ester group of β-keto esters can be readily modified through transesterification. nih.govucc.ie This reaction is particularly useful as it allows for the conversion of readily available methyl or ethyl esters into a wide variety of other esters without the need to first hydrolyze to the corresponding carboxylic acid, which can be unstable and prone to decarboxylation. nih.govucc.ie

Transesterification of β-keto esters can be catalyzed by a range of catalysts, including protic acids, Lewis acids, organic bases, and enzymes. nih.govucc.ie The reaction conditions are generally mild, allowing for good functional group tolerance. nih.gov For example, 3-nitrobenzeneboronic acid has been shown to be an effective and environmentally benign catalyst for the transesterification of β-keto esters with various alcohols. researchgate.net Silica-supported boric acid has also been used as a heterogeneous catalyst for this transformation, offering the advantage of easy separation and recycling. researchgate.net

The selectivity of transesterification for β-keto esters over other types of esters, such as simple aliphatic esters or α-keto esters, is a notable feature. nih.govucc.ie This selectivity is thought to arise from the ability of the β-keto ester to form a chelated enol intermediate with the catalyst. nih.gov

Table 3: Catalysts for the Transesterification of β-Keto Esters

| Catalyst | Conditions | Advantages | Reference |

|---|---|---|---|

| 3-Nitrobenzeneboronic acid | - | Environmentally benign, high yields | researchgate.net |

| Silica-supported boric acid | Solvent-free | Heterogeneous, recyclable, high efficiency | researchgate.net |

| Protic acids, Lewis acids, organic bases, enzymes | Various | Broad applicability, mild conditions | nih.govucc.ie |

The carbon atom situated between the two carbonyl groups (the α-carbon) in a β-keto ester is acidic and can be readily deprotonated to form an enolate. sciencemadness.org This enolate is a potent nucleophile and can be reacted with various electrophiles, such as alkyl halides, to form C-C bonds. aklectures.comsciencemadness.org This process, known as the acetoacetic ester synthesis, is a classic method for the synthesis of ketones and substituted β-keto esters. nih.gov

For a molecule like this compound, which already has a methyl group at the 3-position (the α-carbon), further alkylation would lead to a disubstituted derivative. The reaction is typically carried out by treating the β-keto ester with a base, such as an alkoxide, followed by the addition of an alkyl halide. aklectures.com Phase-transfer catalysis can also be employed to facilitate the reaction under mild conditions. sciencemadness.org

The acylation of β-keto esters, which involves the introduction of an acyl group, can be more complex as both C-acylation (at the α-carbon) and O-acylation (at the enol oxygen) can occur. acs.org The outcome of the reaction can often be controlled by the choice of acylating agent and solvent. acs.org

Recent advances in this area include the development of stereoselective alkylation methods. For example, a hybrid catalytic system using palladium and ruthenium complexes has been reported for the asymmetric dehydrative condensation of allylic alcohols with β-keto esters, affording α-allylated products with high regio-, diastereo-, and enantioselectivity. nih.gov

Green Chemistry Principles in Synthetic Route Design and Optimization

The design and optimization of synthetic routes for this compound and its analogues are increasingly guided by the principles of green chemistry. solubilityofthings.commun.ca This approach seeks to minimize the environmental impact of chemical processes by focusing on aspects such as waste prevention, atom economy, energy efficiency, and the use of safer and renewable materials. solubilityofthings.comacs.orgresearchgate.net The twelve principles of green chemistry provide a framework for chemists to design more sustainable and environmentally benign syntheses. acs.orgnih.gov

A primary goal is the shift from focusing solely on chemical yield to a more holistic view that values waste minimization. acs.org This involves designing reactions that maximize the incorporation of all reactant materials into the final product, a concept known as atom economy. jocpr.comwikipedia.orgnih.gov

Atom Economy

Developed by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.orgwikipedia.orgacs.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. wikipedia.org An ideal reaction has an atom economy of 100%, meaning all atoms from the reactants are incorporated into the final product. jocpr.comnih.gov Reaction types such as additions, cycloadditions, and rearrangements are inherently more atom-economical than substitutions and eliminations, which generate stoichiometric byproducts. nih.gov

Table 1: Atom Economy of Common Reaction Types

| Reaction Type | General Transformation | Theoretical Maximum Atom Economy (%) | Byproducts Generated |

|---|---|---|---|

| Addition (e.g., Hydrogenation) | A + B → C | 100 | None |

| Rearrangement (e.g., Beckmann) | A → B | 100 | None |

| Substitution (e.g., Williamson Ether Synthesis) | A-B + C → A-C + B | <100 | Stoichiometric byproducts (B) |

| Elimination (e.g., Dehydration of Alcohol) | A → B + C | <100 | Stoichiometric byproducts (C) |

| Wittig Reaction | Aldehyde/Ketone + Ylide → Alkene + Triphenylphosphine oxide | <100 | Stoichiometric high-mass reagents become waste |

Catalysis

The use of catalytic reagents is superior to stoichiometric reagents as catalysts are, in principle, not consumed and can be reused, thus minimizing waste. acs.orgyoutube.com In the synthesis of β-keto esters and related compounds, various catalytic methods have been developed to improve efficiency and reduce environmental impact.

Heterogeneous Catalysis: Silica-supported boric acid (SiO₂–H₃BO₃) has been employed as a recyclable heterogeneous catalyst for the trans-esterification of β-keto esters under solvent-free conditions. nih.gov This method offers advantages such as operational simplicity, mild reaction conditions, and catalyst reusability. nih.gov

Homogeneous Catalysis: Rhodium-catalyzed cycloaddition reactions have been developed for synthesizing complex molecules, showcasing high regioselectivity. orgsyn.org Nickel-catalyzed reactions have also been explored for the functionalization of β-keto esters, although some methods still require stoichiometric oxidants like silver oxide. rsc.org

Biocatalysis: Enzymes are highly specific catalysts that can operate under mild conditions, often in aqueous media. acs.org Their specificity can eliminate the need for protecting groups, thereby reducing the number of synthetic steps and the amount of waste generated. acs.org The reduction of β-ketoesters using yeast is an example of applying biocatalysis in organic synthesis. mun.ca

Safer Solvents and Solvent-Free Conditions

Solvents constitute a significant portion of the waste generated in chemical processes. snu.ac.kr Green chemistry encourages the use of safer solvents or, ideally, conducting reactions under solvent-free conditions. acs.orgnih.gov The choice of solvent should consider factors like toxicity, environmental impact, safety, and energy requirements for its removal. acs.org

Recent approaches in the synthesis of β-keto ester analogues have utilized green solvents like acetone (B3395972) and water. rsc.org Solvent selection guides classify common organic solvents based on their environmental, health, and safety profiles, helping chemists make more sustainable choices. researchgate.net

Table 2: Green Chemistry Solvent Selection Guide

| Classification | Solvents | Rationale |

|---|---|---|

| Recommended | Water, Ethanol, 2-Propanol, 1-Butanol, Ethyl acetate, Isopropyl acetate | Low toxicity, renewable sources, favorable environmental profile. |

| Problematic / Substitution Advised | Toluene, Heptane, Acetonitrile, Dimethyl sulfoxide (B87167) (DMSO) | Some toxicity, flammability, or environmental persistence issues. |

| Hazardous / Undesirable | Dichloromethane (DCM), Chloroform, Benzene, Diethyl ether, Hexanes | High toxicity, carcinogenicity, high flammability, or significant environmental hazards. |

Solvent-free reactions represent an ideal scenario, minimizing pollution at the source. nih.gov The use of recyclable, solid-supported catalysts is one effective strategy to achieve this, as demonstrated in the trans-esterification of β-keto esters. nih.gov

Renewable Feedstocks and Reduction of Derivatives

Another principle of green chemistry is the use of renewable rather than depleting feedstocks. researchgate.net While many syntheses still rely on petrochemicals, there is growing interest in utilizing biomass-derived building blocks. researchgate.net For instance, terpenes like (+)-carvone have been used as renewable starting materials in the synthesis of complex natural products. researchgate.net

Minimizing or avoiding unnecessary derivatization, such as the use of protecting groups, is also crucial as these steps require additional reagents and generate waste. acs.orgyoutube.com The high selectivity of enzymatic reactions often circumvents the need for such protecting groups. acs.org

Green Metrics in Practice

To quantify the "greenness" of a synthetic route, several metrics beyond atom economy are employed. These include the Environmental Factor (E-Factor), Process Mass Intensity (PMI), and Reaction Mass Efficiency (RME). rsc.org These metrics provide a more comprehensive assessment by considering reaction yield, solvent usage, and waste from workup procedures. nih.govrsc.org

Table 3: Green Chemistry Metrics for a Representative Synthesis

| Metric | Formula | Ideal Value | Example Value rsc.org | Interpretation |

|---|---|---|---|---|

| Atom Economy (AE) | (MW of product / Σ MW of reactants) x 100% | 100% | 96.40% | High percentage of reactant atoms incorporated into the product. |

| Reaction Mass Efficiency (RME) | (Mass of isolated product / Σ Mass of reactants) x 100% | 100% | 94.79% | Considers chemical yield and stoichiometry. |

| Process Mass Intensity (PMI) | Total mass in process / Mass of isolated product | 1 | 1.06 | Ratio of all materials used (reactants, solvents, reagents) to the mass of the final product. A lower value is better. |

| Environmental Factor (E-Factor) | Total waste (kg) / Product (kg) | 0 | 0.05 | Measures the total amount of waste produced per kilogram of product. A lower value is greener. |

By applying these principles and metrics, chemists can design more sustainable and efficient synthetic pathways for this compound and its analogues, aligning chemical manufacturing with environmental stewardship.

Mechanistic Investigations of Methyl 3 Methyl 2,4 Dioxobutanoate Reactivity

Nucleophilic Addition Reactions at Carbonyl Centers

The presence of two carbonyl groups, a ketone and an α-ketoester, makes methyl 3-methyl-2,4-dioxobutanoate highly susceptible to nucleophilic attack. The specific course of these reactions is often dictated by the nature of the nucleophile and the reaction conditions employed.

The Aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. wikipedia.orglibretexts.org It involves the nucleophilic addition of an enolate ion to a carbonyl compound, resulting in a β-hydroxy aldehyde or β-hydroxy ketone. libretexts.org In the case of this compound, the active methylene (B1212753) protons situated between the two carbonyl groups are particularly acidic and can be readily abstracted by a base to form a stabilized enolate.

This enolate can then act as a nucleophile, attacking the carbonyl group of an aldehyde or another ketone. youtube.com The initial product is an aldol addition product, which can subsequently undergo dehydration, often upon heating, to yield an α,β-unsaturated carbonyl compound in what is known as an Aldol condensation. masterorganicchemistry.comlibretexts.org The general mechanism for a base-catalyzed Aldol condensation proceeds as follows:

Enolate Formation: A base removes an acidic α-hydrogen from the dicarbonyl compound, creating a resonance-stabilized enolate ion.

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of another molecule (e.g., an aldehyde), forming a new carbon-carbon bond and an alkoxide intermediate.

Protonation: The alkoxide is protonated by a protic solvent (like water) to give the β-hydroxy dicarbonyl compound (the aldol addition product).

Dehydration (Condensation): Under harsher conditions, such as heating, a molecule of water is eliminated to form a conjugated system.

Crossed or mixed Aldol reactions, where the enolate of this compound reacts with a different carbonyl compound, are particularly useful. libretexts.org To achieve selectivity and avoid self-condensation, these reactions are often performed with a non-enolizable aldehyde (an aldehyde lacking α-hydrogens), which can only act as the electrophile. libretexts.org

Table 1: Examples of Aldol-type Reactions with this compound

| Electrophile | Base/Catalyst | Product Type | Ref. |

| Formaldehyde | NaOH | β-hydroxy dicarbonyl | libretexts.org |

| Benzaldehyde | NaOEt | α,β-unsaturated dicarbonyl | libretexts.org |

| Acetone (B3395972) | LDA | β-hydroxy dicarbonyl | masterorganicchemistry.com |

This table is illustrative and based on general principles of Aldol reactions.

The Knoevenagel condensation is a modification of the Aldol condensation where the nucleophile is a compound with an active methylene group, and the electrophile is an aldehyde or ketone. researchgate.net this compound, with its highly activated methylene protons, is an excellent substrate for this reaction. The reaction is typically catalyzed by a weak base, such as an amine or its salt.

The mechanism involves the formation of an enolate from the this compound, which then adds to the carbonyl of an aldehyde. The resulting intermediate readily eliminates a molecule of water to produce a highly conjugated product. sciforum.net This reaction is a powerful tool for the synthesis of substituted alkenes and is widely used in the preparation of intermediates for pharmaceuticals and other fine chemicals. researchgate.net

The general steps for the Knoevenagel condensation are:

Enolate Formation: A base abstracts a proton from the active methylene group of this compound.

Nucleophilic Addition: The resulting enolate attacks the aldehyde or ketone.

Dehydration: The intermediate alkoxide undergoes dehydration to form the final condensed product.

The use of various catalysts can influence the reaction rate and yield. Boric acid, for instance, has been shown to be an effective catalyst for Knoevenagel condensations. sciforum.net

Table 2: Knoevenagel Condensation of Aldehydes with Active Methylene Compounds

| Aldehyde | Active Methylene Compound | Catalyst | Product | Ref. |

| Aromatic Aldehydes | Malononitrile | N-methylpiperazine | E-configured olefins | researchgate.net |

| 4-Chlorobenzaldehyde | Various active methylene compounds | Boric acid | Knoevenagel adducts | sciforum.net |

This table demonstrates the general Knoevenagel condensation, for which this compound would be a suitable active methylene compound.

Cyclization and Heterocycle Formation via Intramolecular Reactions

The polyfunctional nature of this compound makes it an ideal precursor for the synthesis of various heterocyclic systems through intramolecular or multicomponent reactions.

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where a single synthetic operation leads to the formation of multiple chemical bonds. This compound can participate in cascade reactions to form complex heterocyclic structures like pyrans and pyrroles.

For instance, in the synthesis of pyrano[2,3-c]pyrazole derivatives, a multicomponent reaction involving an aldehyde, an active methylene compound like this compound, and a pyrazole (B372694) derivative can be employed. researchgate.net The reaction likely proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and dehydration to afford the final pyran-annulated heterocycle.

This compound is a valuable building block for the synthesis of medicinally important pyridine (B92270) and pyrazolone (B3327878) scaffolds.

The synthesis of pyrazolo[3,4-b]pyridines, a class of compounds with diverse biological activities, can be achieved through a multicomponent condensation reaction. nih.gov A typical strategy involves the reaction of an aldehyde, an aminopyrazole, and a 1,3-dicarbonyl compound like this compound. nih.gov The mechanism often involves initial condensation between the aldehyde and the dicarbonyl compound, followed by addition of the aminopyrazole and subsequent cyclization and aromatization to form the fused pyridine ring. nih.gov

Pyrazolones can be synthesized through the condensation of a β-ketoester with hydrazine (B178648) or its derivatives. While this compound is an α,γ-dicarbonyl compound, its reaction with hydrazines can lead to the formation of pyrazolone derivatives through cyclization involving the ester and one of the keto groups.

Table 3: Heterocyclic Scaffolds Synthesized from Dicarbonyl Precursors

| Heterocycle | Reaction Type | Key Reactants | Ref. |

| Pyrazolo[3,4-b]pyridine | Multicomponent Condensation | Aldehyde, 5-Aminopyrazole, 1,3-Dicarbonyl | nih.govnih.gov |

| Pyrano[2,3-c]pyrazole | Multicomponent Reaction | Aldehyde, 3-Hydroxy-1H-pyrazole-5-carboxylate | researchgate.net |

This table illustrates the types of heterocyclic syntheses where a dicarbonyl compound like this compound can be a key precursor.

Rearrangement Reactions and Associated Mechanistic Pathways

Rearrangement reactions involve the migration of an atom or group within a molecule. masterorganicchemistry.com Such reactions are often catalyzed by acids and can lead to the formation of more stable isomers.

In the context of carbonyl compounds, rearrangements can occur under various conditions. For molecules containing both a hydroxyl group and an alkyne, the Meyer-Schuster rearrangement can occur in the presence of acid to form an α,β-unsaturated ketone or aldehyde. wikipedia.org While this compound does not possess this specific functionality, related rearrangement pathways can be envisioned for its derivatives.

Carbocation rearrangements, such as hydride or alkyl shifts, are common in reactions that proceed through a carbocation intermediate. orgoreview.com For example, if a derivative of this compound were to be subjected to conditions that generate a carbocation, a 1,2-methyl shift could occur to form a more stable carbocationic intermediate, which would then lead to the final rearranged product. orgoreview.com The propensity for such a rearrangement would depend on the specific substrate and reaction conditions.

Palladium-Catalyzed Allylic Rearrangements

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and their application to β-keto esters, such as this compound, has led to significant advancements. nih.gov The core of this chemistry involves the generation of palladium enolates from allylic β-keto esters. These intermediates can then undergo a variety of transformations. nih.gov

The general mechanism initiates with the oxidative addition of a Pd(0) complex to the allylic ester, forming a π-allylpalladium complex. Subsequent decarboxylation generates a palladium enolate. nih.gov This enolate is a key intermediate that can participate in several reaction pathways, including reductive elimination to form α-allyl ketones, β-hydride elimination to yield α,β-unsaturated ketones, and both intramolecular and intermolecular aldol condensations. nih.govnih.gov

For instance, the intramolecular aldol condensation of an allyl β-keto ester containing an aldehyde group can proceed at room temperature to yield a cyclic aldol product in high yield. nih.gov This occurs via the palladium enolate, which then forms a palladium alkoxide, leading to the cyclized product without any allylation side products. nih.gov

A significant challenge in these rearrangements can be the conditions required for decarboxylation. However, the use of a palladium catalyst allows for the decarboxylation-hydrogenolysis of substituted allyl β-keto esters to occur under mild, neutral conditions at room temperature. nih.gov This is achieved using a mixture of formic acid and triethylamine. nih.gov The reaction proceeds through the palladium enolate, which is then protonated by formic acid to give the corresponding ketone. nih.gov

The efficiency of these palladium-catalyzed cyclization reactions of alkenyl β-keto esters can be significantly enhanced by the addition of lanthanide triflates. acs.org These additives are believed to promote the formation of the enol tautomer, which is a key step in the reaction mechanism. acs.org The proposed mechanism for these cyclizations involves the formation of an alkenyl silyl (B83357) enol ether in situ when reagents like Me3SiCl are used, which increases both the reaction rate and yield. acs.org

Below is a table summarizing the outcomes of various palladium-catalyzed reactions involving β-keto ester derivatives.

| Reactant Type | Catalyst System | Key Intermediate | Major Product Type | Ref |

| Allyl β-keto ester | Pd(0) | Palladium enolate | α-Allyl ketone | nih.gov |

| Allyl β-keto ester | Pd(0) | Palladium enolate | α,β-Unsaturated ketone | nih.gov |

| Allyl β-keto ester with aldehyde | Pd(0) | Palladium enolate/alkoxide | Cyclic aldol | nih.gov |

| Substituted allyl β-keto ester | Pd(0), HCOOH, Et3N | Palladium enolate | Ketone (hydrogenolysis) | nih.gov |

| Alkenyl β-keto ester | PdCl2(MeCN)2, Ln(OTf)3 | Enol | Carbocycle | acs.org |

| Allyl 2,2,2-trifluoroethyl malonate | Pd(0) | Methoxyethenolate | Homoallylic ester | nih.gov |

These examples highlight the versatility of palladium catalysis in manipulating the reactivity of β-keto esters and their derivatives, providing access to a wide range of valuable organic molecules.

Metal-Catalyzed Transformations and Their Selectivity

The reactivity of this compound and related β-dicarbonyl compounds can be effectively modulated through various metal-catalyzed transformations. These reactions often exhibit high selectivity and provide access to complex molecular architectures.

Transition Metal-Mediated Cross-Coupling Processes

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com While palladium is the most widely used metal due to its high activity, selectivity, and functional group tolerance, other metals like nickel and iron are also gaining prominence. mdpi.combris.ac.uk The general mechanism for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

In the context of β-keto esters, palladium-catalyzed β-arylation has been developed to synthesize β-stereogenic α-keto esters. organic-chemistry.org Using a catalyst system derived from Pd2(dba)3 and PtBu3, α-keto ester enolates can be coupled with aryl bromides. organic-chemistry.org This method is notable for its high chemoselectivity, avoiding common side reactions like homoaldol addition and bis-arylation. organic-chemistry.org The use of an air-stable ligand precursor like PtBu3·HBF4 allows the reaction to be performed on a gram scale without the need for a glovebox. organic-chemistry.org

The development of new palladium sources, such as the bench-stable mononuclear Pd(0) source DMPDAB–Pd–MAH, facilitates high-throughput screening of reaction conditions and ligands, accelerating the optimization of cross-coupling reactions. chemrxiv.org This is particularly useful for identifying effective catalysts for challenging transformations. chemrxiv.org

The table below showcases various transition metal-catalyzed cross-coupling reactions.

| Metal Catalyst | Reactants | Product Type | Key Features | Ref |

| Palladium | α-Keto ester enolate, Aryl bromide | β-Stereogenic α-keto ester | High chemoselectivity, gram-scale synthesis | organic-chemistry.org |

| Palladium | Arylboronic acid, Bromoarene | Biaryl | Aqueous conditions, versatile catalyst | researchgate.net |

| Palladium | Indole (B1671886) derivative, Vinyl bromide | Substituted indole | Sequential Suzuki-Miyaura reactions | mdpi.com |

| Nickel | Amino-heteroaryl chloride, Alkylzinc reagent | Alkylated amino-heteroaryl | Simple protocol | researchgate.net |

| Iron | Arylboronic acid, Aryl halide | Biaryl | Sustainable, directing-group-free | bris.ac.uk |

Indium(III)-Catalyzed Additions to Unsaturated Systems

Indium(III) has emerged as a versatile Lewis acid catalyst in organic synthesis. syncatmeth.es It is known for its high chemoselectivity and tolerance of various functional groups, even in protic media. syncatmeth.es While traditionally used as a σ-Lewis acid to activate carbonyl compounds, recent studies have highlighted its role as a π-Lewis acid for the activation of unsaturated systems like alkenes and alkynes towards nucleophilic attack. syncatmeth.esresearchgate.net

Indium(III) chloride (InCl3) has been shown to efficiently catalyze the Michael addition of 1,3-dicarbonyl compounds, such as β-keto esters, to α,β-unsaturated ketones. researchgate.net These reactions proceed in high yields and with high selectivity for the Michael adduct. researchgate.net The mild reaction conditions often prevent the side reactions that are common in traditional base-catalyzed Michael additions. researchgate.net

Furthermore, indium(III) can promote the addition of 1,3-dicarbonyl compounds to unactivated alkynes, providing an efficient route to 2-alkenyl-1,3-dicarbonyl compounds. researchgate.net The catalytic activity of indium(III) salts can be influenced by the counterion, with different halides or triflates showing varying levels of effectiveness. syncatmeth.esresearchgate.net In some cases, indium-mediated reactions can be performed in aqueous environments, aligning with the principles of green chemistry. ucm.es

The following table summarizes key findings in Indium(III)-catalyzed additions.

| Indium Catalyst | Reactants | Product Type | Key Features | Ref |

| InCl3 | 1,3-Dicarbonyl, α,β-Unsaturated ketone | Michael adduct | High yield and selectivity | researchgate.net |

| In(III) salts | 1,3-Dicarbonyl, Unactivated alkyne | 2-Alkenyl-1,3-dicarbonyl | Activation of unactivated alkynes | researchgate.net |

| In(OTf)3 | N-methoxyindole, 2-methylindole | Indole adduct | Activation of unsaturated systems | researchgate.net |

| Indium metal | Arylglyoxal, Propargyl bromide | γ-Methylenebutenolide | Aqueous medium, sustainable | ucm.es |

Radical Reactions and Their Mechanistic Implications in Dioxo Compounds

Radical reactions offer a powerful and distinct approach to chemical transformations, often proceeding through a chain reaction mechanism involving initiation, propagation, and termination steps. lumenlearning.comlibretexts.org The initiation step, which creates the initial radical species, typically requires an input of energy such as heat or UV light. lumenlearning.comlibretexts.org

The propagation phase is the core of the chain reaction, where a reactive radical reacts with a stable molecule to generate a new radical, which continues the chain. libretexts.org Common propagation steps include hydrogen abstraction and the addition of a radical to a double bond. libretexts.org Termination occurs when two radicals combine, ending the chain. lumenlearning.com

In the context of dicarbonyl compounds, radical reactions can be used for various transformations. For example, radical-based methods can be employed for the deoxygenation of alcohols by first converting them into a xanthate. libretexts.org The thio-carbonyl group of the xanthate is highly reactive towards radical attack, initiating a radical chain reaction. libretexts.org

Radical decarboxylation is another important transformation. A carboxylic acid can be converted to an ester with a hydroxylamine, which then undergoes radical-induced cleavage of the weak N-O bond. libretexts.org This generates an oxygen radical that can lead to decarboxylation through C-C bond cleavage, a step often driven by the formation of stable molecules like carbon dioxide. libretexts.org

The formation of methyl radicals is a key step in many chemical processes, including combustion and atmospheric reactions. taylorandfrancis.com These radicals can be generated from various precursors and participate in a range of subsequent reactions. taylorandfrancis.com

Mechanistic studies involving radical inhibitors can provide evidence for a radical pathway. For instance, the inhibition of a reaction by a radical scavenger like TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) strongly suggests the involvement of radical intermediates. ucm.es

The table below outlines the fundamental steps of radical chain reactions.

| Step | Description | Key Characteristics | Ref |

| Initiation | The initial formation of radical species from non-radical precursors. | Requires energy input (heat, light); generates radicals. youtube.com | lumenlearning.comlibretexts.org |

| Propagation | A radical reacts with a stable molecule to form a new radical. | A radical is consumed and a new one is formed, continuing the chain. youtube.com | lumenlearning.comlibretexts.org |

| Termination | Two radical species react with each other to form a stable, non-radical product. | Two radicals are consumed, ending the chain. youtube.com | lumenlearning.comlibretexts.org |

These mechanistic principles are crucial for understanding and predicting the outcomes of reactions involving dioxo compounds and for designing new synthetic methodologies based on radical intermediates.

Enolization Phenomena and Tautomeric Equilibria of Methyl 3 Methyl 2,4 Dioxobutanoate

Elucidation of Keto-Enol Tautomeric Forms and Isomer Ratios

Methyl 3-methyl-2,4-dioxobutanoate can exist in a primary diketo form and several possible enol forms due to the presence of two carbonyl groups (at C2 and C4) and an alpha-hydrogen-bearing carbon (C3). The central carbon (C3) is substituted with a methyl group, which influences the potential for enolization.

The primary tautomeric forms are:

Diketo form: This is the standard ketonic structure of the molecule.

Enol forms: Enolization can occur towards the C2-carbonyl or the C4-carbonyl. The double bond can be in the Z or E configuration, leading to multiple possible enol isomers. The most stable enol forms are typically those that can form a six-membered quasi-aromatic ring via intramolecular hydrogen bonding between the enolic hydroxyl group and the remaining carbonyl oxygen. asu.edu This interaction significantly stabilizes the enol tautomer. asu.edu

For this compound, three main tautomers are considered in equilibrium: the diketo form and two chelated Z-enol forms.

Possible Tautomeric Forms of this compound

Solvent Effects on Tautomeric Equilibria and Stability

The position of the keto-enol equilibrium is highly dependent on the solvent environment. researchgate.netcolostate.edu This is because solvents can interact differently with the keto and enol tautomers, altering their relative stabilities.

Non-polar solvents (e.g., chloroform, cyclohexane): In these solvents, the enol form is generally favored. nih.govresearchgate.net The stability of the enol is enhanced by the formation of a strong intramolecular hydrogen bond, which is undisturbed by the non-polar solvent molecules. acs.org

Polar aprotic solvents (e.g., DMSO, DMF): These solvents can act as hydrogen bond acceptors. They can form intermolecular hydrogen bonds with the enolic hydroxyl group, which disrupts the stabilizing intramolecular hydrogen bond. This destabilizes the enol form relative to the keto form, shifting the equilibrium towards the more polar keto tautomer. nih.govcolostate.edu

Polar protic solvents (e.g., water, methanol): These solvents can act as both hydrogen bond donors and acceptors. They can solvate both the keto and enol forms, but they tend to stabilize the keto form more effectively by hydrogen bonding with its carbonyl groups, thus shifting the equilibrium in favor of the keto tautomer. researchgate.net

This general trend, where increasing solvent polarity shifts the equilibrium toward the keto tautomer in acyclic β-dicarbonyls, is often referred to as Meyer's rule. researchgate.net

Table 1: Illustrative Solvent Effect on Keto-Enol Equilibrium of a Related β-Ketoester (Ethyl Acetoacetate)

| Solvent | Dielectric Constant (ε) | % Enol (approx.) | % Keto (approx.) |

| Gas Phase | 1 | 92 | 8 |

| Cyclohexane | 2.0 | 46 | 54 |

| Chloroform | 4.8 | 27 | 73 |

| Acetone (B3395972) | 20.7 | 11 | 89 |

| Methanol | 32.7 | 8 | 92 |

| Water | 80.1 | <1 | >99 |

This table presents generally accepted data for ethyl acetoacetate (B1235776) to illustrate the principle of solvent effects and does not represent experimental data for this compound.

Influence of Electronic and Steric Substituents on Tautomeric Preferences

Substituents on the β-dicarbonyl framework play a crucial role in determining the position of the tautomeric equilibrium. acs.orgresearchgate.net Both electronic and steric effects are significant.

Electronic Effects: Electron-withdrawing groups attached to the carbonyls or the α-carbon tend to increase the acidity of the α-proton and stabilize the resulting enolate anion, thereby favoring the enol form. researchgate.net Conversely, electron-donating groups generally decrease the enol content. In this compound, the ester methyl group (-OCH₃) is electron-donating through resonance but electron-withdrawing through induction, while the C4-methyl group is electron-donating.

Temperature Dependence of Keto-Enol Equilibria

The equilibrium between keto and enol tautomers is a dynamic process that is sensitive to temperature. For most β-dicarbonyl compounds, an increase in temperature shifts the equilibrium in favor of the keto form. nih.gov

This behavior can be explained by considering the thermodynamics of the process. The enol form is stabilized by a strong intramolecular hydrogen bond, making its formation an exothermic process (negative enthalpy change, ΔH). However, the formation of the highly ordered, chelated ring structure of the enol results in a decrease in entropy (negative entropy change, ΔS).

According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the TΔS term becomes more significant at higher temperatures. Since ΔS for enolization is negative, an increase in temperature makes the TΔS term larger and more positive, thus increasing ΔG and making the enolization less favorable. Consequently, the equilibrium shifts back towards the less ordered, more flexible keto form. nih.govorientjchem.org Studies on various β-dicarbonyls using NMR have consistently shown a decrease in the percentage of the enol form as the temperature is raised. nih.govorientjchem.org

Theoretical and Computational Predictions of Tautomeric Stability

In addition to experimental methods, theoretical and computational chemistry provides powerful tools for investigating tautomeric equilibria. Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to model the structures and predict the relative stabilities of tautomers.

These computational approaches can:

Optimize the geometries of the different possible tautomers (keto and enol forms) to find their most stable conformations.

Calculate the relative electronic energies and Gibbs free energies of the tautomers in the gas phase.

Simulate the effect of different solvents on tautomeric stability using continuum solvation models (like the Polarizable Continuum Model, PCM).

Investigate the transition state structures and calculate the energy barriers for the interconversion between tautomers, providing insight into the kinetics of the tautomerization process.

Computational studies on related β-dicarbonyls have shown that the keto form is often predicted to be more stable than the enol form in both the gas phase and in solution, which aligns with many experimental findings. For this compound, a DFT study would be able to quantify the energy differences between the diketo form and the various enol isomers, helping to predict the most abundant species and rationalize the influence of the C3-methyl substituent.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the tautomerism of β-dicarbonyl compounds like Methyl 3-methyl-2,4-dioxobutanoate. thermofisher.comasu.eduacs.orgmasterorganicchemistry.com The interconversion between the keto and enol forms is often slow on the NMR timescale, allowing for the distinct observation and quantification of each tautomer. thermofisher.comasu.edu

High-resolution 1H and 13C NMR spectra provide detailed information about the molecular structure and the ratio of tautomers present at equilibrium. The chemical shifts and coupling constants are unique for the keto and enol forms due to their different electronic environments. cdnsciencepub.com

In the keto form of a β-keto ester, distinct signals for the α-hydrogen and the protons of the methyl and methoxy (B1213986) groups are observed. The enol form, stabilized by an intramolecular hydrogen bond, shows a characteristic downfield signal for the enolic proton. thermofisher.com The relative integrals of the signals corresponding to each tautomer in the 1H NMR spectrum allow for the direct calculation of the equilibrium constant (Keq) and the percentage of each form. thermofisher.comcdnsciencepub.com

The position of the tautomeric equilibrium is highly dependent on the solvent. masterorganicchemistry.comcdnsciencepub.com For instance, the enol content of acetoacetic acid has been observed to range from less than 2% in D₂O to 49% in CCl₄, demonstrating the significant influence of solvent polarity and hydrogen bonding capabilities. masterorganicchemistry.com

Table 1: Representative 1H NMR and 13C NMR Data for β-Keto Esters

| Tautomer | Group | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| Keto | α-CH | Varies | Varies |

| C=O (ketone) | - | ~200 | |

| C=O (ester) | - | ~170 | |

| OCH₃ | ~3.7 | ~52 | |

| CH₃ | Varies | Varies | |

| Enol | =CH | Varies | Varies |

| Enolic OH | >10 | - | |

| C=C-OH | - | Varies | |

| C=O (ester) | - | ~170 | |

| OCH₃ | ~3.7 | ~52 | |

| CH₃ | Varies | Varies | |

| Note: Specific chemical shifts for this compound are not available in the provided search results. The data presented is representative of β-keto esters in general. |

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex NMR spectra of molecules like this compound and confirming the connectivity between atoms in both tautomeric forms.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons within the carbon skeleton. youtube.comsdsu.edu This is crucial for tracing the spin systems in both the keto and enol forms.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond couplings). youtube.comsdsu.edulibretexts.org This technique definitively assigns the carbon signal for each proton, simplifying the analysis of the crowded ¹³C NMR spectrum.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Tautomer Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can be used to distinguish between tautomers. researchgate.netdalalinstitute.com

In the IR spectrum of this compound, the keto form is expected to show two distinct carbonyl (C=O) stretching bands, one for the ketone and one for the ester. In contrast, the enol form, which possesses an intramolecular hydrogen bond, will exhibit a broader, lower-frequency C=O stretching band for the ester group and a C=C stretching band. The enolic O-H stretch will also be present as a broad band.

Raman spectroscopy complements IR spectroscopy and can be particularly useful for observing the C=C bond of the enol tautomer, which often gives a strong Raman signal. researchgate.net

Table 2: Expected Vibrational Frequencies for Tautomers of a β-Keto Ester

| Functional Group | Keto Form (cm⁻¹) | Enol Form (cm⁻¹) |

| C=O (Ketone) | ~1725 | - |

| C=O (Ester) | ~1745 | ~1650 (H-bonded) |

| C=C | - | ~1600 |

| O-H (Enol) | - | 3200-2500 (broad) |

| Note: These are general ranges for β-keto esters. Specific frequencies for this compound would require experimental data. |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a key technique for confirming the molecular weight and elemental formula of this compound. High-resolution mass spectrometry can provide the exact mass, which helps in deducing the molecular formula.

The fragmentation patterns observed in the mass spectrum provide structural information. For β-keto esters, common fragmentation pathways include α-cleavage adjacent to the carbonyl groups and McLafferty rearrangements. cdnsciencepub.comcdnsciencepub.com The fragmentation of α-substituted β-keto esters often involves two different McLafferty rearrangements and a simple α-cleavage, frequently resulting in a base peak at m/z 43 (CH₃CO⁺). cdnsciencepub.com The analysis of these fragmentation patterns can help in differentiating between isomers. cdnsciencepub.com For instance, the mass spectra of α- and γ-substituted β-keto esters show significant differences, aiding in their structural assignment. cdnsciencepub.com

X-ray Diffraction for Solid-State Structural Determination and Supramolecular Interactions

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. acs.orgacs.orgrsc.orgrsc.org If a suitable crystal of this compound can be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles.

This technique would unequivocally establish which tautomer (keto or enol) exists in the crystalline form. Furthermore, it would reveal details about the conformation of the molecule and any intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the crystal packing and supramolecular architecture. rsc.org

Electronic Spectroscopy (UV-Vis) for Conjugation and Tautomeric Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used to study conjugation and tautomerism. wikipedia.org The keto and enol forms of this compound are expected to have different UV-Vis absorption spectra.

The keto form typically exhibits a weak n→π* transition at a longer wavelength and a stronger π→π* transition at a shorter wavelength. The enol form, with its conjugated π-system (C=C-C=O), will show a strong π→π* transition at a longer wavelength compared to the non-conjugated keto form. The position and intensity of these absorption bands can be influenced by the solvent polarity. By analyzing the UV-Vis spectrum in different solvents, it is possible to gain further insight into the tautomeric equilibrium.

Advanced Characterization Techniques for Microstructure and Chemical Bonding

The comprehensive understanding of the microstructure and chemical bonding of this compound necessitates the application of advanced analytical techniques. These methods provide detailed insights into the three-dimensional arrangement of atoms, the nature of intramolecular and intermolecular interactions, and the electronic properties of the molecule. Techniques such as X-ray crystallography, solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling are indispensable for a thorough structural elucidation.

X-ray Crystallography

A hypothetical table of crystallographic data that could be obtained for this compound is presented below, based on typical data from related structures.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 978 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.35 |

Solid-State NMR (ssNMR) Spectroscopy

Solid-state NMR (ssNMR) spectroscopy is a crucial technique for characterizing the structure and dynamics of molecules in the solid state, especially for microcrystalline or amorphous samples where single-crystal X-ray diffraction is not feasible. mit.edu By measuring the chemical shift anisotropy and dipolar couplings, ssNMR can provide information about the local environment of specific atoms (e.g., ¹³C, ¹H). springernature.com

For example, solid-state ¹³C CPMAS NMR has been used to study the structures of various methylated glucopyranoside derivatives, revealing details about their ring conformations and the orientation of substituent groups. researchgate.net Furthermore, deuterium (B1214612) (²H) ssNMR is particularly sensitive to molecular motion, allowing for the characterization of dynamic processes over a wide range of timescales. researchgate.net For this compound, ssNMR could be employed to probe the conformation of the butanoate chain and the dynamics of the methyl groups.

The table below illustrates the kind of ¹³C chemical shift data that could be expected from a solid-state NMR analysis of this compound, with assignments based on its known structure.

| Carbon Atom | Expected Chemical Shift (ppm) |

| C1 (Ester C=O) | 165-175 |

| C2 (Ketone C=O) | 190-200 |

| C3 (CH) | 45-55 |

| C4 (Ketone C=O) | 195-205 |

| C1' (OCH₃) | 50-60 |

| C3' (CH₃) | 15-25 |

Computational Chemistry

Theoretical calculations, particularly using Density Functional Theory (DFT), complement experimental techniques by providing detailed insights into the electronic structure and bonding of a molecule. Natural Bond Orbital (NBO) analysis, for instance, can be used to investigate charge distribution, hyperconjugative interactions, and the nature of intramolecular hydrogen bonds. researchgate.net

In studies of related compounds, DFT calculations have been instrumental in understanding the stability of different isomers and the transmission of electronic effects through the molecular framework. researchgate.net For this compound, computational modeling could predict its preferred conformation, vibrational frequencies, and electronic properties, offering a deeper understanding of its chemical behavior.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govarxiv.orgnih.gov DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in Methyl 3-methyl-2,4-dioxobutanoate, a process known as geometry optimization. arxiv.org By finding the minimum energy conformation, researchers can predict bond lengths, bond angles, and dihedral angles with high precision.

Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed. This includes the calculation of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Furthermore, DFT can be used to generate electron density maps and calculate atomic charges, providing insights into the distribution of electrons within the molecule and identifying electrophilic and nucleophilic sites.

Illustrative Data from DFT Calculations:

Table 1: Predicted Geometrical Parameters for this compound This table presents hypothetical data for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O (keto) | 1.21 Å |

| Bond Length | C-C | 1.52 Å |

| Bond Angle | O=C-C | 120.5° |

| Dihedral Angle | C-C-C-O | 178.2° |

Table 2: Calculated Electronic Properties of this compound This table presents hypothetical data for illustrative purposes.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com For a flexible molecule like this compound, MD simulations can provide a detailed understanding of its conformational landscape. By simulating the molecule's motion, it is possible to identify the different shapes (conformers) it can adopt and the energetic barriers between them. This is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules.

Illustrative Data from Molecular Dynamics Simulations:

Table 3: Torsional Angle Distribution for Key Dihedrals in this compound This table presents hypothetical data for illustrative purposes.

| Dihedral Angle | Major Conformer Population (%) | Angle Range (degrees) |

|---|---|---|

| C1-C2-C3-C4 | 75% | 160-180 |

| C1-C2-C3-C4 | 25% | 50-70 |

Reaction Pathway Modeling and Transition State Analysis for Mechanistic Insights

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry provides tools to model entire reaction pathways, from reactants to products, via the transition state. For this compound, this could involve studying its reactions with nucleophiles, electrophiles, or its behavior in rearrangement reactions.

By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path that the reactants are likely to follow. A key aspect of this is locating the transition state structure, which represents the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. Analysis of the transition state's geometry and electronic structure can provide crucial insights into the factors that control the reaction's feasibility and speed.

Illustrative Data from Reaction Pathway Modeling:

Table 4: Calculated Activation Energies for a Hypothetical Reaction of this compound This table presents hypothetical data for illustrative purposes.

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic attack at C2 | TS1 | 15.2 |

| Proton transfer | TS2 | 8.5 |

Quantum Chemical Calculations for Understanding Reactivity and Selectivity

Quantum chemical calculations, particularly those based on DFT, can be used to predict and explain the reactivity and selectivity of this compound in various chemical reactions. nih.govmdpi.commdpi.com Reactivity indices derived from the electronic structure, such as Fukui functions and local softness, can identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks.

These calculations are especially powerful for predicting the outcome of reactions where multiple products are possible (regioselectivity and stereoselectivity). By comparing the activation energies of the different reaction pathways leading to the various products, it is possible to predict which product will be formed preferentially. This predictive capability is invaluable in the design of new synthetic routes and for understanding the outcomes of complex chemical transformations.

Illustrative Data from Reactivity Analysis:

Table 5: Fukui Functions for Selected Atoms in this compound This table presents hypothetical data for illustrative purposes.

| Atom | Fukui Function (f-) for Nucleophilic Attack | Fukui Function (f+) for Electrophilic Attack |

|---|---|---|

| C2 (keto) | 0.25 | 0.05 |

| C4 (keto) | 0.22 | 0.08 |

| O (ester) | 0.03 | 0.35 |

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) for Experimental Validation

A crucial application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data to validate the computational model and the predicted molecular structure. nih.govlongdom.orgresearchgate.netscifiniti.comdntb.gov.ua For this compound, quantum chemical methods can be used to calculate:

NMR chemical shifts: The magnetic environment of each nucleus can be calculated to predict ¹H and ¹³C NMR spectra. This is highly sensitive to the molecular geometry and electronic structure.

IR vibrational frequencies: The vibrational modes of the molecule can be computed to predict the infrared spectrum. The frequencies and intensities of the absorption bands can be correlated with specific functional groups and vibrational motions.

UV-Vis electronic transitions: The energies of electronic excitations can be calculated to predict the UV-Vis absorption spectrum, providing information about the electronic transitions within the molecule.

Agreement between the predicted and experimental spectra provides strong evidence for the accuracy of the computed structure and electronic properties.

Illustrative Data from Spectroscopic Parameter Prediction:

Table 6: Predicted vs. Hypothetical Experimental Spectroscopic Data for this compound This table presents hypothetical data for illustrative purposes.

| Spectroscopic Technique | Parameter | Predicted Value | Hypothetical Experimental Value |

|---|---|---|---|

| ¹H NMR | Chemical Shift (CH₃-ester) | 3.7 ppm | 3.6 ppm |

| ¹³C NMR | Chemical Shift (C=O) | 195 ppm | 194 ppm |

| IR | C=O Stretch | 1720 cm⁻¹ | 1715 cm⁻¹ |

| UV-Vis | λ_max | 280 nm | 278 nm |

Applications in Complex Organic Synthesis and Materials Science

Role as a Versatile Synthon in Natural Product Synthesis

There is currently no available scientific literature that documents the use of Methyl 3-methyl-2,4-dioxobutanoate as a synthon in the total synthesis or formal synthesis of natural products. The inherent functionality of the molecule, featuring two carbonyl groups and a reactive methylene (B1212753) position, makes it a plausible candidate for carbon-carbon bond-forming reactions essential for constructing complex molecular architectures. However, specific instances of its application for this purpose have not been reported.

Building Block for Diverse Heterocyclic Systems with Potential Biological Activity

Heterocyclic compounds are a cornerstone of medicinal chemistry, and β-dicarbonyl compounds are well-established precursors for their synthesis google.com. For example, related compounds like methyl acetoacetate (B1235776) are commonly used in reactions such as the Hantzsch pyridine (B92270) synthesis or Knorr pyrrole (B145914) synthesis. Theoretically, this compound could react with dinucleophiles like hydrazines, ureas, or amidines to form a variety of five- or six-membered heterocyclic rings. Nevertheless, there are no specific studies that demonstrate the use of this compound as a building block for such heterocyclic systems.

Precursor for Advanced Pharmaceutical Intermediates and Lead Compound Development

The development of new drugs often relies on novel molecular scaffolds and intermediates nih.gov. While commercial suppliers categorize this compound under "Pharmaceutical Intermediates," this appears to be a broad classification based on its potential utility rather than on documented applications bldpharm.com. There is no published research showing its role as a direct precursor to an advanced pharmaceutical intermediate or its use in the development of a specific lead compound. The synthesis of drug intermediates often involves the use of β-ketoesters, but the specific contribution of this compound to this field remains un-documented.

Utilization in Supramolecular Chemistry and Engineered Inclusion Systems

The field of supramolecular chemistry involves the study of non-covalent interactions to create large, well-organized structures. Molecules with multiple functional groups capable of hydrogen bonding or other non-covalent interactions can be valuable in designing these systems. While the oxygen atoms in this compound could potentially participate in such interactions, there is no literature available that reports its use in supramolecular chemistry, the design of host-guest complexes, or engineered inclusion systems.

Catalytic Roles and Enzyme Mediated Transformations Involving Methyl 3 Methyl 2,4 Dioxobutanoate

Substrate in Organocatalytic Transformations and Asymmetric Catalysis

The reactivity of the dicarbonyl moiety in Methyl 3-methyl-2,4-dioxobutanoate makes it an excellent substrate for a range of organocatalytic reactions. Organocatalysis, which utilizes small organic molecules as catalysts, offers a powerful alternative to metal-based catalysts for the construction of complex chiral molecules. In asymmetric catalysis, the goal is to selectively produce one enantiomer of a chiral product, a critical requirement in pharmaceutical synthesis.

β-Keto esters are prominent substrates in asymmetric synthesis. researchgate.net For instance, in reactions analogous to those involving this compound, chiral biscinchona alkaloid catalysts have been successfully used for the asymmetric allylic alkylation of related nitro-indoles, yielding functionalized indole (B1671886) derivatives with good yields and enantioselectivities. rsc.org The principle involves the organocatalyst activating the substrate and directing the approach of the reagent to one face of the molecule, thereby controlling the stereochemical outcome.

Similarly, Pregosin's ruthenium-based complexes have proven effective in the highly selective asymmetric hydrogenation of related β-keto esters, such as 2-benzamido-methyl-3-oxobutanoate. rsc.org This process reduces one of the keto groups to a hydroxyl group with high levels of both diastereoselectivity and enantioselectivity. rsc.org These examples highlight the potential of this compound to participate in similar enantioselective transformations, where the catalyst controls the formation of specific stereoisomers. The presence of multiple reactive sites allows for its use in cycloaddition reactions as well; chiral phosphoric acids can catalyze asymmetric [2+4] cycloadditions involving related vinylated substrates to produce complex heterocyclic structures like chromans with high stereocontrol. mdpi.com

Table 1: Representative Asymmetric Transformations of β-Keto Esters

| Reaction Type | Substrate Type | Catalyst Type | Product Type | Stereoselectivity |

| Asymmetric Allylic Alkylation | 2-Methyl-3-nitroindoles | Chiral biscinchona alkaloid | Functionalized indoles | Good enantioselectivity |

| Asymmetric Hydrogenation | 2-Benzamido-methyl-3-oxobutanoate | Ru(H)(p-cymene)((R)-DTBM-Segphos)(SbF₆) | syn-(2S,3R)-methyl-2-(benzamidomethyl)-3-hydroxybutanoate | High (dr and ee) |

| Asymmetric [2+4] Cycloaddition | 3-Vinylindoles | Chiral Phosphoric Acid (CPA) | Indole-containing chromans | Up to 98% ee |

Exploration of Potential in Ligand Design for Metal Catalysis

The β-dicarbonyl structure of this compound is a classic motif for creating powerful chelating ligands for metal catalysis. Upon deprotonation of the α-carbon, the resulting enolate can coordinate to a metal center through its two oxygen atoms, forming a stable six-membered ring. This bidentate coordination is a fundamental principle in coordination chemistry. wikipedia.org

Ligands derived from β-keto esters, and the closely related β-ketoimines, form robust complexes with a wide array of transition metals, including iron(II), zinc(II), copper, palladium, and platinum. rsc.orggoogle.com The steric and electronic properties of the resulting metal complex can be fine-tuned by modifying the substituents on the β-keto ester backbone. This tunability is crucial for designing catalysts with specific activities and selectivities.

For example, sterically bulky β-ketoiminate ligands have been used to create four-coordinate iron(II) and zinc(II) complexes, whose geometry and electronic properties were studied in detail. rsc.org The stability and defined coordination geometry of such complexes make them promising candidates for catalysts in various organic transformations. Volatile metal β-ketoiminate complexes, for instance, are used as precursors for depositing metal-containing films. google.com While direct catalytic applications of a ligand derived from this compound are not extensively documented, its structure provides a clear blueprint for designing new ligands for homogeneous catalysis.

Table 2: Metal Complexes with β-Dicarbonyl Ligands

| Ligand Class | Metal Ion Examples | Coordination Mode | Potential Application | Reference |

| β-Ketoiminates | Fe(II), Zn(II) | Bidentate (N, O-chelation) | Catalysis, Materials Science | rsc.org |

| β-Ketoiminates | Cu, Ag, Au, Co, Pt, Pd | Bidentate (N, O-chelation) | Chemical Vapor Deposition | google.com |

| Acetylacetonates (related to β-keto esters) | Various transition metals | Bidentate (O, O-chelation) | General Catalysis | wikipedia.org |

Enzyme-Catalyzed Reactions and Biosynthetic Relevance of Related Keto Esters

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry, often providing unparalleled selectivity under mild conditions. β-Keto esters are excellent substrates for a variety of enzymes, particularly oxidoreductases. nih.govgeorgiasouthern.edu